tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate

Catalog No.
S12274551
CAS No.
M.F
C25H26F3N7O4
M. Wt
545.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl methyl((6-((1-((1-methyl-5-(trifluorome...

Product Name

tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate

IUPAC Name

tert-butyl N-methyl-N-[[6-[1-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]carbamoyl]indol-5-yl]oxypyrimidin-4-yl]methyl]carbamate

Molecular Formula

C25H26F3N7O4

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C25H26F3N7O4/c1-24(2,3)39-23(37)33(4)13-16-11-21(30-14-29-16)38-17-6-7-18-15(10-17)8-9-35(18)22(36)31-20-12-19(25(26,27)28)34(5)32-20/h6-12,14H,13H2,1-5H3,(H,31,32,36)

InChI Key

JCSGTSZAVABJGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C

Tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate) is a complex organic compound characterized by multiple functional groups and a unique structural configuration. This compound features a tert-butyl group, which enhances its lipophilicity, and incorporates a trifluoromethyl group that is often associated with increased biological activity. The molecule also contains an indole moiety, known for its presence in various bioactive compounds, and a pyrimidine ring, which contributes to its potential pharmacological properties.

The chemical reactivity of tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate can be explored through various reactions typical for carbamates and pyrazoles. For instance:

  • Hydrolysis: Under acidic or basic conditions, the carbamate group can undergo hydrolysis to yield the corresponding amine and carbon dioxide.
  • Nucleophilic Substitution: The presence of the pyrimidine and indole rings allows for potential nucleophilic attack at electrophilic sites, leading to the formation of diverse derivatives.
  • Deprotonation: The acidic protons in the indole or pyrimidine rings can be deprotonated under basic conditions, influencing the compound's reactivity and interaction with biological targets.

Tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate exhibits significant biological activities, particularly in anticancer and antimicrobial domains. Indole derivatives, including this compound, have been reported to possess various biological activities such as:

  • Anticancer Activity: Indole derivatives are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties: The presence of the trifluoromethyl group enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

The synthesis of tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate can be achieved through several methods:

  • Multi-step Synthesis: Starting from commercially available indole and pyrimidine derivatives, a multi-step synthesis involving protection-deprotection strategies can be employed.
  • Coupling Reactions: Utilizing coupling agents such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide), the carbamate moiety can be formed by reacting appropriate amines with activated carboxylic acids.
  • Fluorination: The incorporation of the trifluoromethyl group can be achieved through electrophilic fluorination techniques using reagents like Selectfluor.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its promising biological activities, it may serve as a lead compound in drug discovery for cancer therapies or antimicrobial agents.
  • Chemical Biology: Its unique structure allows for probing biological pathways and mechanisms of action in cellular systems.
  • Material Science: The compound's properties may be explored in developing advanced materials with specific functionalities.

Interaction studies are crucial for understanding how tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate interacts with biological targets:

  • Binding Affinity Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to determine binding affinities with target proteins.
  • Mechanistic Studies: Investigating how this compound affects cellular pathways can provide insights into its mode of action.
  • In Vivo Studies: Animal models can be used to assess the pharmacokinetics and therapeutic efficacy of this compound.

Several compounds share structural features with tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate, highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
5-FluoroindoleIndole ring with fluorine substitutionAnticancer
TrifluoromethylpyrazolePyrazole ring with trifluoromethyl groupAntimicrobial
N-(tert-butyl)-4-(iodoquinazoline)Quinazoline structure with tert-butyl groupAntitumor

While many compounds exhibit similar functionalities due to shared structural motifs (indole or pyrazole), the specific combination of functional groups in tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-y)methyl)carbamate contributes to its distinctive properties and potential applications in medicinal chemistry.

Electronic and Steric Synergy in Hybrid Scaffolds

Polyheterocyclic systems combine aromatic and heteroaromatic rings to create three-dimensional frameworks with tailored electronic properties. The indole-pyrazole-pyrimidine hybrid in tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate exemplifies this principle:

  • Indole moiety: Contributes π-π stacking interactions with hydrophobic protein pockets, as seen in kinase inhibitors.
  • Pyrazole ring: The 1-methyl-5-(trifluoromethyl) substitution enhances metabolic stability and lipophilicity, improving membrane permeability.
  • Pyrimidine linker: Serves as a hydrogen-bond acceptor, facilitating interactions with catalytic lysine residues in enzymes like PIM-1 kinase.

Table 1 compares key structural features of this compound to related polyheterocycles:

FeatureIndole-Pyrazole-Pyrimidine HybridBenzo[a]phenazinone-Chromene HybridPyrazolo[1,5-a]pyrimidine
Number of Rings573
Stereogenic Centers330
LogP (Predicted)3.8 ± 0.22.5 ± 0.32.1 ± 0.4
Hydrogen Bond Acceptors754

The trifluoromethyl group on the pyrazole ring induces a strong electron-withdrawing effect, polarizing adjacent bonds and enhancing reactivity toward nucleophilic attack. This aligns with observations in pyrazolo[3,4-b]pyridine derivatives, where fluorinated substituents improved kinase inhibition by 40–60% compared to non-fluorinated analogs.

Synthetic Strategies for Polyheterocyclic Architectures

The compound’s synthesis likely employs sequential coupling reactions, building on methods developed for related systems:

  • Indole-carbamoyl formation: Reacting 5-hydroxyindole with isocyanate derivatives under Mitsunobu conditions.
  • Pyrazole coupling: Using EDC/HOBt-mediated amidation to attach the 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid.
  • Pyrimidine functionalization: Introducing the tert-butyl methylcarbamate group via nucleophilic aromatic substitution.

Critical to this process is the chemoselectivity achieved in SSMR-based syntheses, which avoid solvent use and enable diastereoselective bond formation. For instance, the Knoevenagel-intramolecular hetero Diels-Alder (IMHDA) sequence constructs fused rings with >90% diastereomeric excess in similar systems.

XLogP3

3.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

545.19983682 g/mol

Monoisotopic Mass

545.19983682 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

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